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An In-Depth Technical Guide to the Analysis of Crosslinked Peptides: A Comparative Look at

StavroX and Alternatives

For researchers, scientists, and drug development professionals venturing into the structural

analysis of proteins and their complexes, crosslinking mass spectrometry (XL-MS) has become

an indispensable tool. This technique provides crucial distance constraints, revealing the

architecture of protein assemblies in their near-native states.[1][2] However, the complexity of

XL-MS data, a convoluted mixture of linear peptides, monolinked peptides, and the coveted

crosslinked pairs, presents a significant analytical challenge.[3][4][5] This guide provides a

deep dive into the bioinformatics software designed to navigate this complexity, with a special

focus on the widely-used StavroX and its place among other powerful alternatives.

The Crux of the Matter: Why Specialized Software is
Essential
A typical XL-MS experiment involves covalently linking spatially proximate amino acid residues

within a protein or protein complex, followed by enzymatic digestion and analysis by tandem

mass spectrometry (MS/MS).[1][6] The resulting spectra are a composite of fragment ions from
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two different peptides, making manual interpretation nearly impossible. Bioinformatics software

automates this process by:

In Silico Digestion: Generating a theoretical database of all possible peptides and

crosslinked pairs from the protein sequences of interest.[4]

Spectrum Matching: Comparing the experimental MS/MS spectra against the theoretical

fragment ions of potential crosslinked candidates.[4][7]

Scoring and Validation: Assigning a score to each potential match based on the quality and

number of identified fragment ions and estimating a false discovery rate (FDR) to ensure the

reliability of the results.[4][8]

StavroX: The User-Friendly Workhorse
StavroX has established itself as a valuable tool in the XL-MS field, primarily due to its easy-to-

use graphical user interface (GUI) and highly automated analysis pipeline, which significantly

reduces analysis time.[3][4][9] Initially designed for non-cleavable crosslinkers like BS3 and

DSS, it has since been merged with MeroX, extending its capabilities to MS-cleavable

crosslinkers.[10][11][12]

The general workflow within StavroX is straightforward.[4][13] The user provides the protein

sequences in FASTA format and the mass spectrometry data files (in common formats like

.mgf, .mzML, or .mzXML).[12][13] The software then performs an in-silico digestion and

calculates all possible crosslinked products based on the specified crosslinker chemistry and

protease.[4] These theoretical products are compared against the acquired MS and MS/MS

data. A revised scoring algorithm based on the probability of ion occurrence and signal intensity

is used to rank the candidates, which can then be visualized and validated by the user.[10]

The Competitive Landscape: Alternative XL-MS
Software
While StavroX provides a robust and accessible solution, several other software packages offer

unique features and integrations that may be better suited for specific experimental designs or

laboratory environments.
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MeroX: Now integrated into a single software tool with StavroX, MeroX was specifically

developed for the analysis of data from MS-cleavable crosslinkers, such as DSBU.[8][10][11]

This specialization allows for a more targeted and often faster analysis when using these

types of reagents.[14][15]

XlinkX: Developed as a node for the commercial Thermo Fisher Scientific Proteome

Discoverer platform, XlinkX offers seamless integration for labs already using this software

for proteomics analysis.[11][16][17] It supports both non-cleavable and MS-cleavable linkers

and employs advanced, machine-learning-driven FDR control.[16]

MaxLynx: Similar to XlinkX, MaxLynx is integrated into another popular proteomics software

environment, MaxQuant.[18] This integration facilitates combined qualitative and quantitative

analyses within a familiar workflow for MaxQuant users.

pLink: This tool is recognized for its robust bioinformatics pipeline for identifying crosslinked

peptides from complex mixtures and controlling for false discoveries.[19]

XiSEARCH: In comparative studies, XiSEARCH has been shown to identify a high number

of crosslinked interactions, making it a strong candidate for discovery-focused experiments.

[14][15]

At a Glance: Feature Comparison of XL-MS Software
To aid in the selection process, the following table summarizes the key features of StavroX and

its main competitors.
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Feature
StavroX /
MeroX

XlinkX MaxLynx pLink XiSEARCH

Crosslinker

Support

Non-

cleavable &

MS-

cleavable[10]

[11]

Non-

cleavable &

MS-

cleavable[16]

Non-

cleavable &

MS-

cleavable[18]

Primarily non-

cleavable[19]

Non-

cleavable &

MS-

cleavable[14]

[15]

Platform
Standalone

(Java)[12]

Proteome

Discoverer

Node[11][16]

MaxQuant

Environment[

18]

Standalone[1

9]

Standalone /

Web Server

User

Interface

Graphical

User

Interface

(GUI)[3][4]

GUI within

Proteome

Discoverer[16

]

GUI within

MaxQuant[18

]

Command-

line / GUI
GUI

Input Data

Formats

.mgf, .pkl,

.mzXML,

.mzML[12]

[13]

.raw (Thermo

Fisher)

.raw (Thermo

Fisher)
.mgf, .mzXML

.mgf,

.mzXML,

.mzML

Cost Free[12]

Commercial

(Part of

Proteome

Discoverer)

[17]

Free Free Free

Operating

System

Windows,

macOS,

Linux (Java-

based)[10]

Windows Windows
Windows,

Linux

Windows,

Linux

Performance Insights: A Data-Driven Comparison
Objective performance metrics are crucial for software evaluation. A study comparing MeroX,

MaxLynx, and XiSEARCH for analyzing a bacterial membrane protein complex crosslinked with
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both a non-cleavable (BS3) and an MS-cleavable (DSBU) linker provided valuable insights.[14]

[15]

Software Crosslinker
Identified
Interactions
(DSBU)

Processing
Time

Ease of Use

XiSEARCH DSBU 311 Longest Moderate

MeroX DSBU & BS3

Not specified, but

fewer than

XiSEARCH

Shortest

User-friendly

interface with

spectrum

visualization[14]

[15]

MaxLynx DSBU 57 Longest

MS/MS spectrum

not shown in

GUI, hindering

verification[14]

[15]

Data synthesized from Ozturk et al., 2021.[14][15]

This study highlights a common trade-off: XiSEARCH yielded the most interactions but required

the longest processing time.[14][15] MeroX was the fastest and the only one of the three to

successfully complete the analysis with the non-cleavable BS3 linker data, suggesting it may

be more robust for diverse datasets.[14][15]

Visualizing the Path: From Benchtop to Model
The overall XL-MS workflow, from the initial experiment to the final data interpretation, is a

multi-step process.
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Wet Lab Mass Spectrometry Bioinformatics Analysis
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Caption: The experimental and computational workflow in crosslinking mass spectrometry.

Choosing the right software is a critical decision point within this workflow. The following

diagram illustrates a logical approach to selecting the most appropriate tool.
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Start: Select XL-MS
Software

Using MS-cleavable
crosslinker (e.g., DSSO)?

Using Thermo Proteome
Discoverer platform?

No

StavroX / MeroX

Yes
(MeroX part)

Using MaxQuant
platform?

No

XlinkX

Yes

Need a free,
standalone tool with GUI?

No

MaxLynx

Yes

Yes

Consider pLink, XiSEARCH
for specific needs

No

Click to download full resolution via product page

Caption: Decision tree for selecting appropriate XL-MS analysis software.
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A Self-Validating System: Representative
Experimental Protocol
The integrity of the final data is contingent upon a meticulously executed experimental protocol.

Below is a representative workflow for a BS3-based crosslinking experiment.

Objective: To identify intra- and inter-molecular crosslinks in a purified protein complex.

Materials:

Purified protein complex (high purity is critical)[20]

Crosslinking-compatible buffer (e.g., 20 mM HEPES, pH 7.8)[20]

BS3 (bis(sulfosuccinimidyl) suberate) crosslinker, freshly prepared in anhydrous DMSO[20]

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Denaturing buffer (e.g., 8 M Urea)

DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation

Trypsin (mass spectrometry grade)

Size Exclusion Chromatography (SEC) column for peptide enrichment[1][8]

Methodology:

Optimization of Crosslinking:

Rationale: To generate sufficient crosslinked products without causing excessive

aggregation.

Protocol: Incubate the protein complex (~1 mg/mL) with varying molar excesses of BS3

(e.g., 10x, 25x, 50x) for 30 minutes at room temperature. Analyze the reaction products by

SDS-PAGE. The optimal concentration will show the appearance of higher molecular

weight bands corresponding to crosslinked species with minimal protein loss in high-

molecular-weight aggregates.[20]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
http://biolchem.huji.ac.il/nirka/Nir_Papers/2018_Slavin_MiMB_XL-MS.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.8b02593
https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparative Scale Crosslinking:

Rationale: To generate enough material for MS analysis.

Protocol: Perform the reaction using the optimized BS3 concentration determined in step

1. After 30 minutes, quench the reaction by adding Tris-HCl to a final concentration of 50

mM and incubating for 15 minutes.

Protein Denaturation, Reduction, and Alkylation:

Rationale: To unfold the proteins, making them accessible to trypsin for efficient digestion.

Protocol: Add urea to the quenched reaction to a final concentration of 8 M. Add DTT to 10

mM and incubate for 1 hour at 37°C. Cool to room temperature and add IAA to 20 mM,

then incubate for 30 minutes in the dark.

Enzymatic Digestion:

Rationale: To cleave the crosslinked proteins into peptides suitable for mass spectrometry.

Protocol: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea

concentration to <2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight

at 37°C.

Enrichment of Crosslinked Peptides:

Rationale: Crosslinked peptides are typically low in abundance compared to linear

peptides. Enrichment significantly increases their chance of detection by MS.[1][8]

Protocol: Acidify the digest with formic acid. Fractionate the peptide mixture using an SEC

column. Crosslinked peptides, being larger, will elute earlier than most linear peptides.

Collect fractions corresponding to the higher molecular weight species.

LC-MS/MS Analysis:

Rationale: To separate the peptides and acquire fragmentation spectra for identification.
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Protocol: Analyze the enriched fractions by LC-MS/MS on a high-resolution mass

spectrometer (e.g., an Orbitrap).[21] Use a data-dependent acquisition (DDA) method

optimized for identifying crosslinked peptides.

Bioinformatic Analysis:

Rationale: To identify the crosslinked peptide pairs from the complex MS/MS data.

Protocol: Process the generated .raw or converted .mzML files using your chosen software

(e.g., StavroX). Set the search parameters to match the experimental conditions: specify

BS3 as the crosslinker, trypsin as the enzyme, carbamidomethyl (C) as a fixed

modification, and oxidation (M) as a variable modification. Set appropriate precursor and

fragment mass tolerances and execute the search. Validate the high-scoring candidates

by manually inspecting the annotated MS/MS spectra.

Conclusion and Authoritative Grounding
The selection of bioinformatics software is a critical determinant of success in crosslinking

mass spectrometry. StavroX, particularly through its integration with MeroX, offers a powerful,

free, and user-friendly standalone option for analyzing data from both non-cleavable and MS-

cleavable crosslinkers.[10][11] For laboratories heavily invested in the Thermo Fisher Scientific

or MaxQuant ecosystems, integrated solutions like XlinkX and MaxLynx provide streamlined

workflows and should be strongly considered.[16][18]

Ultimately, the choice depends on the specific crosslinking chemistry employed, available

instrumentation and software platforms, budget, and the user's computational comfort level. By

understanding the capabilities and workflows of each tool, researchers can select the optimal

software to transform complex spectral data into meaningful structural insights, advancing our

understanding of the intricate machinery of life.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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